molecular formula C18H18N4O6 B3842230 N'-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide CAS No. 5332-34-3

N'-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide

Cat. No.: B3842230
CAS No.: 5332-34-3
M. Wt: 386.4 g/mol
InChI Key: JKCGHGJBBFKJLB-UHFFFAOYSA-N
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Description

N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of a tert-butyl group, a benzoyl group, and two nitro groups attached to a benzohydrazide core. This compound is of interest due to its potential reactivity and applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3,5-dinitrobenzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide is largely dependent on its chemical structure. The nitro groups can participate in redox reactions, while the benzoyl and hydrazide moieties can interact with various biological targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: A precursor in the synthesis of N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide.

    3,5-Dinitrobenzohydrazide: Another precursor used in the synthesis.

    4-tert-Butylbenzoic acid: A structurally related compound with similar functional groups.

Uniqueness

N’-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide is unique due to the combination of tert-butyl, benzoyl, and dinitro functional groups in a single molecule

Properties

IUPAC Name

N'-(4-tert-butylbenzoyl)-3,5-dinitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6/c1-18(2,3)13-6-4-11(5-7-13)16(23)19-20-17(24)12-8-14(21(25)26)10-15(9-12)22(27)28/h4-10H,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCGHGJBBFKJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396351
Record name ZINC02860076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-34-3
Record name ZINC02860076
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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